9-methyl-8-[(3-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one
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Overview
Description
9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that includes a purine core substituted with a methyl group and a sulfanyl group attached to a phenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps. One common approach is to start with a purine derivative and introduce the methyl and sulfanyl groups through a series of substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like lutidine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the purine core.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the purine core.
Scientific Research Applications
9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-6,9-dihydro-1H-purin-6-one: Lacks the sulfanyl group, which affects its reactivity and biological activity.
9-Methyl-8-phenylmethyl-6,9-dihydro-1H-purin-6-one: Similar structure but without the sulfanyl group, leading to different chemical properties.
Uniqueness
The sulfanyl group, in particular, provides additional sites for chemical modification and interaction with biological molecules, enhancing its versatility in research and industrial applications .
Properties
Molecular Formula |
C14H14N4OS |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
9-methyl-8-[(3-methylphenyl)methylsulfanyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H14N4OS/c1-9-4-3-5-10(6-9)7-20-14-17-11-12(18(14)2)15-8-16-13(11)19/h3-6,8H,7H2,1-2H3,(H,15,16,19) |
InChI Key |
RCJKACHYRIHSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2C)N=CNC3=O |
Origin of Product |
United States |
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